![molecular formula C7H9BrClNO B2495982 (1R)-1-(5-Bromopyridin-3-yl)ethanol;hydrochloride CAS No. 2490314-39-9](/img/structure/B2495982.png)
(1R)-1-(5-Bromopyridin-3-yl)ethanol;hydrochloride
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Description
Synthesis Analysis
The synthesis of related bromopyridine derivatives involves various strategies, including lipase-mediated enantioselective processes for achieving resolution and the generation of enantiomerically pure compounds. For example, lipase-catalyzed reactions have been effectively utilized for the resolution of α-bromohydrin intermediates, demonstrating the potential for enzymatic methods in the synthesis of complex bromopyridine compounds (Conde et al., 1998).
Molecular Structure Analysis
Hydrothermal synthesis techniques have been employed to create copper (I) bromide complexes with alkylated bipyridinium, illustrating the versatility of bromopyridines in forming structured complexes with metal ions (Hou et al., 2006). This highlights the molecular structure's adaptability and relevance in coordination chemistry.
Chemical Reactions and Properties
Bromopyridines participate in a variety of chemical reactions, forming complexes with metals such as zinc (II) ions. These reactions are influenced by factors like solvent choice, demonstrating the compounds' reactivity and potential for forming chelate structures (Tavman, 2006).
Physical Properties Analysis
The study of intermolecular interactions in the crystal structure of bromopyridine derivatives provides insight into their physical properties, such as thermal stability and molecule surface interactions (Barakat et al., 2017). These properties are crucial for understanding the material's behavior in various conditions.
Chemical Properties Analysis
The bromination of pyridine derivatives and their behavior in chemical reactions reveal significant aspects of their chemical properties, such as reactivity patterns and the influence of substituents on reaction outcomes (Kolder & Hertog, 2010). Understanding these properties is essential for the development of synthetic strategies and the application of these compounds in chemical synthesis.
Scientific Research Applications
Hydrothermal Synthesis and Copper Complexes
Hydrothermal reactions involving CuBr2, 4,4′-bipyridine, and alcohols (ethanol/methanol) can generate copper (I) bromide complexes. These reactions can result in the in situ alkylation of 4,4′-bipyridium, producing complexes with interesting structural motifs. These motifs include Cu5Br capped square pyramids and Cu4Br6 chains, which are of interest for their unique structural properties and potential applications in materials science (Hou, Guo, & Zhang, 2006).
Chemoenzymatic Synthesis of Alcohols
Enantioselective acylation studies have been conducted on racemic 1-(furan-2-yl)ethanols, leading to kinetic resolutions that produce (R)-alcohols. This process, catalyzed by Candida antarctica lipase B, highlights the potential of enzymatic approaches in synthesizing chiral alcohols for pharmaceutical applications (Hara et al., 2013).
Bromination of Hydroxypyridines
Research into the bromination of hydroxypyridines and their derivatives has shed light on the tautomeric structures and reactivity of these compounds. This work is significant for understanding the chemical behavior of pyridine-based molecules and their potential in synthesizing targeted chemical entities (Kolder & Hertog, 2010).
Synthesis of Acyclic Pyridine C-Nucleosides
The synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and its derivatives illustrates the versatility of bromopyridines in nucleoside analog creation. These compounds have been evaluated against tumor cell lines and viruses, although no marked biological activity was found. This research area is pivotal for drug discovery and the development of new therapeutic agents (Hemel et al., 1994).
Asymmetric Methyl Groups in Organic Synthesis
The preparation and detection of chiral methyl groups in organic compounds, including those involving bromopyridines, are crucial for the synthesis of enantiomerically pure substances. This process is important for the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety (Lüthy, Rétey, & Arigoni, 1969).
Aqueous Two-Phase Extraction
The separation of chemicals such as 1,3-propanediol from fermentation broth using aqueous two-phase systems demonstrates the application of bromopyridines in improving separation technologies. This method is relevant for bio-based chemical production and the purification of bioproducts (Li, Jiang, Zhang, & Xiu, 2009).
Enzymatic Process Development
The development of enzymatic processes for the preparation of chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, underscores the potential of using bromopyridine derivatives in facilitating green chemistry approaches in pharmaceutical manufacturing (Guo et al., 2017).
properties
IUPAC Name |
(1R)-1-(5-bromopyridin-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-5(10)6-2-7(8)4-9-3-6;/h2-5,10H,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDYLONBSOHOE-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CN=C1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(5-Bromopyridin-3-yl)ethanol;hydrochloride |
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